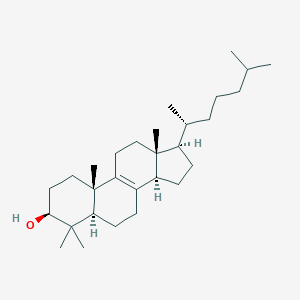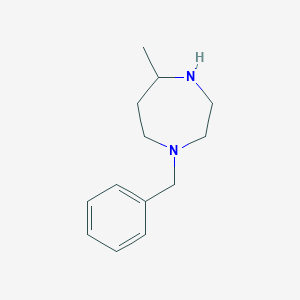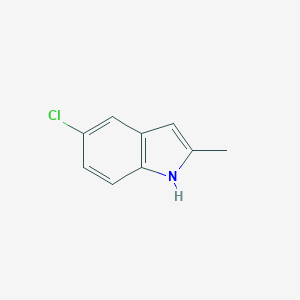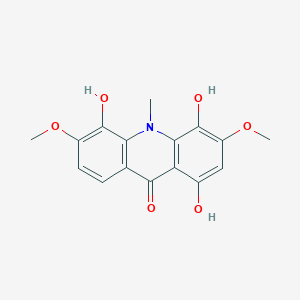
9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit unique biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- is not fully understood. However, it has been suggested that this compound may exert its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and interfering with DNA synthesis.
Efectos Bioquímicos Y Fisiológicos
9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- has been found to exhibit several unique biochemical and physiological effects. This compound has been shown to induce DNA damage, inhibit topoisomerase activity, and interfere with microtubule assembly. Additionally, it has been found to exhibit anti-inflammatory properties, making it useful for studying inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- in lab experiments is its potent antitumor activity. This compound has been found to be effective against a wide range of cancer cell lines, making it a valuable tool for studying cancer biology. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl-. One potential direction is the development of novel derivatives of this compound with improved efficacy and reduced toxicity. Additionally, this compound may be useful for studying the mechanisms of drug resistance in cancer cells. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
In conclusion, 9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- is a valuable tool for scientific research due to its unique properties. This compound has been found to exhibit potent antitumor and anti-inflammatory activity, making it useful for studying various biological processes. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of 9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- can be achieved through several methods, including the reaction of 1,4,5-trihydroxy-3,6-dimethoxy-9(10H)-acridinone with methyl iodide in the presence of a base. This method has been found to be efficient and reliable, with high yields of the desired product.
Aplicaciones Científicas De Investigación
9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- has been extensively used in scientific research due to its unique properties. This compound has been found to exhibit potent antitumor activity, making it a valuable tool for studying cancer biology. Additionally, it has been found to have antibacterial and antifungal properties, making it useful for studying infectious diseases.
Propiedades
Número CAS |
114216-93-2 |
|---|---|
Nombre del producto |
9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- |
Fórmula molecular |
C16H15NO6 |
Peso molecular |
317.29 g/mol |
Nombre IUPAC |
1,4,5-trihydroxy-3,6-dimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C16H15NO6/c1-17-12-7(4-5-9(22-2)15(12)20)14(19)11-8(18)6-10(23-3)16(21)13(11)17/h4-6,18,20-21H,1-3H3 |
Clave InChI |
VPIBIZOGMALERE-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC(=C2O)OC)C(=O)C3=C1C(=C(C=C3O)OC)O |
SMILES canónico |
CN1C2=C(C=CC(=C2O)OC)C(=O)C3=C1C(=C(C=C3O)OC)O |
Otros números CAS |
114216-93-2 |
Sinónimos |
atalafoline B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[[3,5-Bis(trifluoromethyl)phenyl]methyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol](/img/structure/B45259.png)
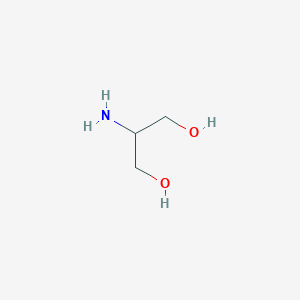

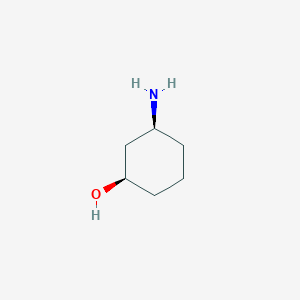
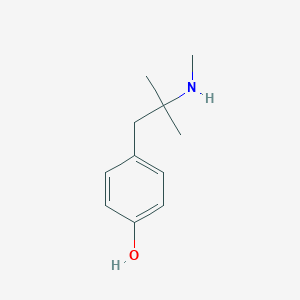
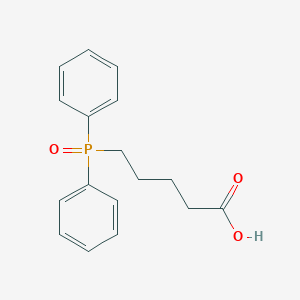
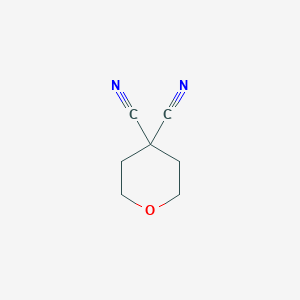
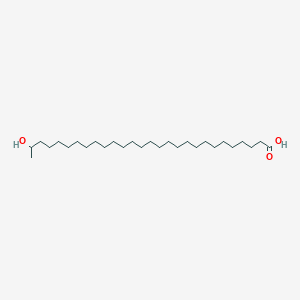
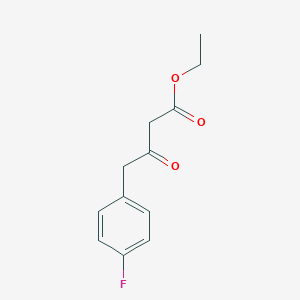
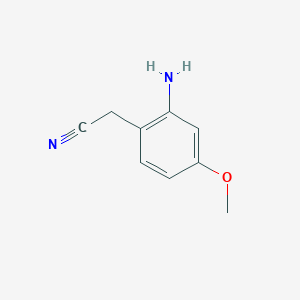
![(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester](/img/structure/B45284.png)
